molecular formula C10H22ClNO4 B12551002 N,N-diethylcyclohexanamine;perchloric acid CAS No. 143486-13-9

N,N-diethylcyclohexanamine;perchloric acid

Katalognummer: B12551002
CAS-Nummer: 143486-13-9
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: OQHBREGQPRPDHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethylcyclohexanamine;perchloric acid: is a chemical compound formed by the combination of N,N-diethylcyclohexanamine and perchloric acid. This compound is known for its unique properties and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylcyclohexanamine;perchloric acid typically involves the reaction of N,N-diethylcyclohexanamine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures the efficient and safe production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-diethylcyclohexanamine;perchloric acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions: The reactions of this compound typically involve common reagents such as oxidizing agents, reducing agents, and various solvents. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that have applications in different fields.

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N-diethylcyclohexanamine;perchloric acid is used in chemical research for studying reaction mechanisms and developing new synthetic methods. It serves as a reagent in various chemical reactions and is used to synthesize other compounds.

Biology: In biological research, this compound is used to study its effects on biological systems. It can be used as a tool to investigate cellular processes and molecular interactions.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its unique properties make it a valuable candidate for pharmaceutical research.

Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It serves as an intermediate in the synthesis of other compounds and is used in processes such as polymerization and catalysis.

Wirkmechanismus

The mechanism of action of N,N-diethylcyclohexanamine;perchloric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    N,N-dimethylcyclohexanamine: Similar in structure but with different substituents, leading to variations in properties and applications.

    N,N-diethylcyclohexylamine: Another related compound with different chemical behavior and uses.

    Cyclohexylamine: A simpler compound with distinct properties and applications.

Uniqueness: N,N-diethylcyclohexanamine;perchloric acid is unique due to its specific combination of N,N-diethylcyclohexanamine and perchloric acid, which imparts distinct chemical and physical properties. Its versatility in various reactions and applications sets it apart from similar compounds.

Eigenschaften

CAS-Nummer

143486-13-9

Molekularformel

C10H22ClNO4

Molekulargewicht

255.74 g/mol

IUPAC-Name

N,N-diethylcyclohexanamine;perchloric acid

InChI

InChI=1S/C10H21N.ClHO4/c1-3-11(4-2)10-8-6-5-7-9-10;2-1(3,4)5/h10H,3-9H2,1-2H3;(H,2,3,4,5)

InChI-Schlüssel

OQHBREGQPRPDHT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1CCCCC1.OCl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.